BMS-817399 is a novel compound classified as a high-affinity antagonist of the chemokine receptor CCR1 (C-C chemokine receptor type 1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. The development of BMS-817399 was driven by the need for effective therapies that can modulate immune responses by inhibiting specific chemokine pathways.
BMS-817399 is synthesized as part of a broader category of urea-based compounds. It has been specifically identified as a selective antagonist of CCR1, which plays a critical role in mediating immune cell migration and inflammation. The compound has entered clinical trials, indicating its potential utility in medical applications, particularly in inflammatory conditions .
The synthesis of BMS-817399 involves several key steps, including the formation of intermediates and subsequent reactions that yield the final product. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to enhance its biological activity and pharmacokinetic properties.
Key methods include:
The molecular structure of BMS-817399 features a urea moiety that is crucial for its interaction with the CCR1 receptor. The compound's chemical formula is CHNO, with a molecular weight of approximately 332.37 g/mol. The structural representation includes functional groups that facilitate binding to the target receptor, enhancing its antagonistic properties.
BMS-817399 undergoes several significant chemical reactions during its synthesis and modification:
BMS-817399 exerts its pharmacological effects primarily through selective binding to the CCR1 receptor. This binding inhibits the receptor's ability to mediate chemotaxis, which is the movement of immune cells towards sites of inflammation. By blocking this pathway, BMS-817399 reduces the recruitment of inflammatory cells, thereby alleviating symptoms associated with conditions like rheumatoid arthritis.
Relevant analyses often include nuclear magnetic resonance spectroscopy for structural confirmation and high-resolution mass spectrometry for molecular weight determination .
BMS-817399 has been extensively studied for several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2